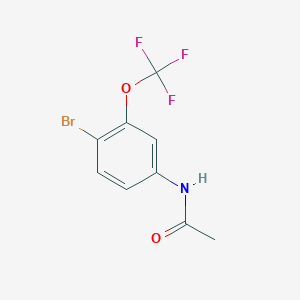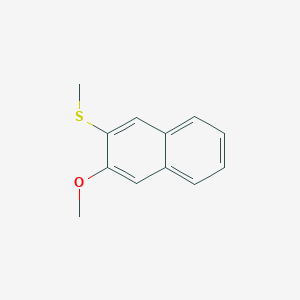
5-(Dimethylamino)pyridine-3-boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boronic esters, such as pinacol boronic esters, are highly valuable building blocks in organic synthesis . They are generally stable, readily prepared, and environmentally benign .
Synthesis Analysis
Boronic esters can be prepared through various methods, including the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Protodeboronation of alkyl boronic esters is another method, though it’s not as well-developed .Molecular Structure Analysis
The molecular structure of boronic esters involves a boron atom bonded to two oxygen atoms and an organic group . The exact structure would depend on the specific organic group involved.Chemical Reactions Analysis
Boronic esters participate in a variety of chemical reactions. For instance, they can undergo Suzuki–Miyaura coupling to form carbon–carbon bonds . Protodeboronation, a process where the boron group is removed, can also occur .科学的研究の応用
Suzuki–Miyaura Coupling
This compound is used as a boron reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is widely applied in carbon–carbon bond formation due to its mild and functional group tolerant reaction conditions .
Synthesis of Bis-Pyridine Ligand
The compound is used to synthesize anthracene-based bis-pyridine ligand (L), which is employed in the preparation of fluorescent M 2 L 4 type capsules . These capsules are used in various fields, including Pt, Zn, Pd, Cu, Ni, Co, and Mn .
Synthesis of Pyridylmethyl Pyridine Derivatives
It serves as a starting material in the synthesis of pyridylmethyl pyridine derivatives, which are potent 11β-hydroxylase (CPY11B1) inhibitors . These inhibitors have potential applications in the treatment of various diseases.
Stereospecific Functionalizations and Transformations
The compound is used in stereospecific functionalizations and transformations of secondary and tertiary boronic esters . These transformations retain the high enantioenrichment of the starting boronic ester, leading to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres .
5. Preparation of Linear Poly (Phenylpyridyl) Chains The compound can be used to prepare new linear poly (phenylpyridyl) chains by Suzuki coupling . These chains have potential applications in various fields, including materials science and electronics .
Synthesis of New Pyridazino [4,5-b]indol-4-ones
It is employed in the synthesis of new pyridazino [4,5-b]indol-4-ones and pyridazin-3 (2H)-one analogs as DYRK1A inhibitors . These inhibitors have potential therapeutic applications in the treatment of various diseases .
作用機序
Target of Action
The primary target of 5-(Dimethylamino)pyridine-3-boronic acid pinacol ester is the palladium catalyst in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound (such as our compound) transfers its organic group to the palladium catalyst . This is a key step in the SM coupling reaction .
Biochemical Pathways
The SM coupling reaction is a key biochemical pathway affected by this compound . The reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway is to provide the organic group for the formation of the new carbon-carbon bond .
Pharmacokinetics
The rate of this reaction is influenced by the pH and can be considerably accelerated at physiological pH . This could potentially impact the bioavailability of the compound.
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond via the SM coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .
Action Environment
The action of the compound can be influenced by environmental factors such as pH. For instance, the hydrolysis of boronic pinacol esters is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of the environment .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O2/c1-12(2)13(3,4)18-14(17-12)10-7-11(16(5)6)9-15-8-10/h7-9H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUXOUTZAKECIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

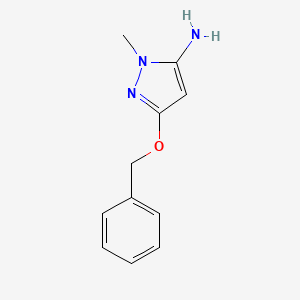
![N-[3-(3-Fluoro-4-morpholin-4-yl-phenyl)-2-oxo-oxazolidin-(5S)-ylmethyl]-propionamide](/img/structure/B6336019.png)
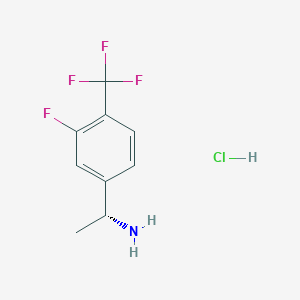


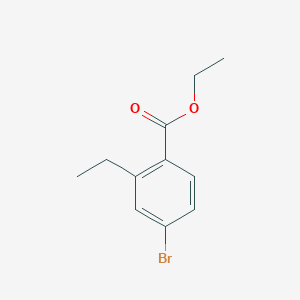
![1-[3-(3-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6336069.png)



![2-((E)-{[4-(Trifluoromethyl)phenyl]imino}methyl)phenol; >90%](/img/structure/B6336091.png)
